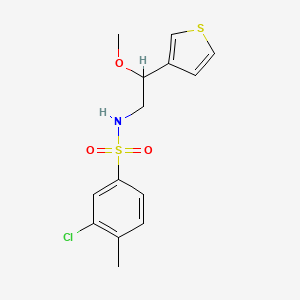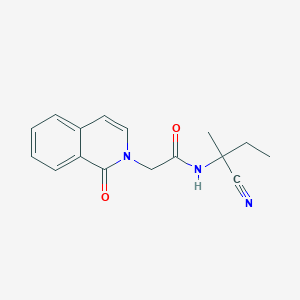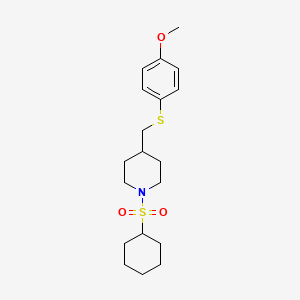
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Scientific Research Applications
Analytical and Characterization Studies
- Identification in Biological Matrices: The compound has been identified in psychoactive arylcyclohexylamines used as "research chemicals." Methods like gas chromatography, mass spectrometry, and HPLC-UV have been used for qualitative and quantitative analysis in biological fluids (De Paoli et al., 2013).
Methodology Development in Medicinal Chemistry
- Cyclin-Dependent Kinase Inhibitors: Beta-Piperidinoethylsulfides, which are structurally related, have been used to create inhibitors of the cyclin-dependent kinase CDK2, showing potential applications in cancer research (Griffin et al., 2006).
- Drug Metabolism Studies: Studies have been conducted on similar compounds to understand their metabolic pathways in the context of developing new antidepressants (Hvenegaard et al., 2012).
Development of Diagnostic Tools and Therapeutics
- Serotonin Receptor Antagonists: Related compounds have been studied for their potential as serotonin receptor antagonists, with implications for treatment of neurological disorders (Fletcher et al., 2002).
Investigational Studies in Pharmaceutical Chemistry
- Synthesis of Novel Derivatives: Research into creating new analogues with added polar functionality and reduced lipophilicity for potential therapeutic or diagnostic applications in oncology has been conducted (Abate et al., 2011).
Applications in Analytical Chemistry
- Stereodynamics and the Perlin Effect: Studies on the stereodynamic behavior of related compounds like 1-(trifluoromethylsulfonyl)piperidine have been conducted to understand their conformations and interactions (Shainyan et al., 2008).
Exploration in Cancer Research
- Gelatinase Inhibitors: Metabolism studies of similar compounds have shown promise as selective inhibitors of gelatinases, which are significant in cancer and stroke research (Celenza et al., 2008).
Studies on Receptor Agonists
- Selective Serotonin Receptor Agonists: Derivatives of the compound have been synthesized and evaluated for effects on gastrointestinal motility, showing potential as novel prokinetic agents (Sonda et al., 2004).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine” would require appropriate safety precautions. It’s important to use personal protective equipment, work in a well-ventilated area, and avoid ingestion, inhalation, or contact with skin and eyes .
Properties
IUPAC Name |
1-cyclohexylsulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h7-10,16,19H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRAQQOOCYDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
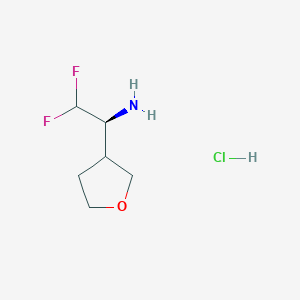

![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2452633.png)

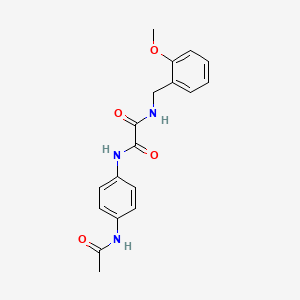
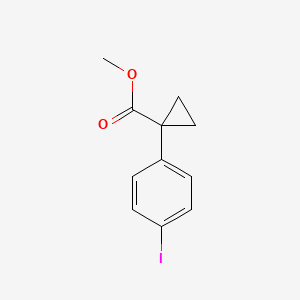
![1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2452637.png)
![N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2452642.png)
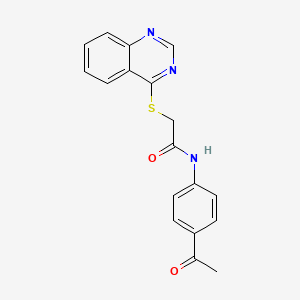
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2452647.png)
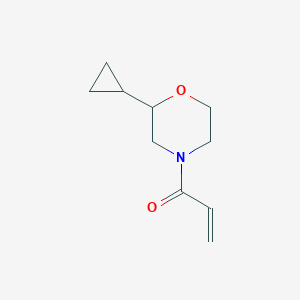
![N-Ethyl-N-[2-oxo-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2452650.png)
